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Compound of Interest

Compound Name:
(R)-2-(Aminomethyl)-1-N-Boc-

piperidine

Cat. No.: B112904 Get Quote

An In-depth Technical Guide on (R)-2-(Aminomethyl)-1-N-Boc-piperidine

Compound Identifier: (R)-2-(Aminomethyl)-1-N-Boc-piperidine CAS Number: 683233-14-9

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. The document is intended for

researchers, scientists, and drug development professionals who utilize chiral building blocks in

organic and medicinal chemistry.

Core Properties and Specifications
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral piperidine derivative protected with a tert-

butoxycarbonyl (Boc) group on the ring nitrogen. This structure makes it a valuable

intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical

industry.[1] The Boc group provides stability and allows for controlled reactions, while the chiral

center is critical for developing enantiomerically pure compounds.[1]

Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound. Specific

physical properties such as melting and boiling points are not consistently reported across

public datasheets; enantiomers typically possess identical physical properties to their
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counterparts (e.g., the (S)-enantiomer or the racemate), but this data is also not readily

available.[2][3]

Property Value Reference(s)

CAS Number 683233-14-9 [4][5][6]

Molecular Formula C₁₁H₂₂N₂O₂ [4][5]

Molecular Weight 214.30 g/mol [4]

IUPAC Name

tert-butyl (2R)-2-

(aminomethyl)-1-

piperidinecarboxylate

[7]

Purity ≥95% [7]

Appearance Data not available

Storage Temperature 4°C, protect from light [7]

InChI Key
PTVRCUVHYMGECC-

SECBINFHSA-N
[7]

MDL Number MFCD06659040 [5]

Safety and Handling
This compound is classified as harmful.[7] Appropriate personal protective equipment (PPE),

including gloves and safety glasses, should be used. Work should be conducted in a well-

ventilated area or chemical fume hood.
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Hazard Information Details Reference(s)

GHS Pictogram GHS07 (Harmful) [7]

Signal Word Warning [7]

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H332 (Harmful if

inhaled), H335 (May cause

respiratory irritation)

[7]

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapors/spr

ay), P280 (Wear protective

gloves/eye protection/face

protection), P305+P351+P338

(IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing)

[7]

Spectroscopic Data (Predicted)
While specific, experimentally-derived spectra for this compound are not publicly available, the

following sections describe the expected spectroscopic characteristics based on its molecular

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR)

Assignment Expected Chemical Shift (δ) ppm

Boc group protons (-C(CH₃)₃) ~1.45 (Singlet, 9H)

Piperidine ring protons (-CH₂-) 1.50 - 1.90 (Multiplet, 6H)

Aminomethyl protons (-CH₂-NH₂) 2.60 - 2.90 (Multiplet, 2H)

Piperidine ring proton (-CH-) 4.00 - 4.20 (Multiplet, 1H)

Amine protons (-NH₂) Broad singlet, variable

¹³C NMR (Carbon NMR)

Assignment Expected Chemical Shift (δ) ppm

Boc group (-C(CH₃)₃) ~28.5

Piperidine ring carbons (-CH₂-) 20 - 45

Aminomethyl carbon (-CH₂-NH₂) ~46

Piperidine ring carbon (-CH-) ~55

Boc group (-C(CH₃)₃) ~80.0

Carbonyl carbon (C=O) ~155.0

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Technique Expected Characteristics

IR Spectroscopy

N-H stretch (amine): ~3300-3400 cm⁻¹ (two

bands); C-H stretch (alkane): ~2850-2950 cm⁻¹;

C=O stretch (carbamate): ~1680-1700 cm⁻¹; N-

H bend (amine): ~1600 cm⁻¹

Mass Spectrometry (ESI-MS)

[M+H]⁺: ~215.18; Fragmentation may show loss

of the Boc group ([M-100+H]⁺) at ~115.12

and/or loss of isobutylene ([M-56+H]⁺) at

~159.14
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Experimental Protocols
Detailed experimental protocols for the synthesis and application of this class of compounds

are provided below.

Representative Synthesis of a Chiral N-Boc-Piperidine
Derivative
While a specific protocol for CAS 683233-14-9 is not publicly documented, the following multi-

step procedure for a similar chiral piperidine starting from L-glutamic acid illustrates a common

synthetic strategy.

Step 1: Esterification

L-glutamic acid is converted to its corresponding dimethyl ester using thionyl chloride in

methanol at 0°C to room temperature.

Step 2: N-Boc Protection

The resulting dimethyl ester is dissolved in dichloromethane (CH₂Cl₂).

Triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-

dimethylaminopyridine (DMAP) are added.

The reaction is stirred at room temperature for several hours. After workup, the N-Boc

protected diester is purified by column chromatography.

Step 3: Reduction to Diol

The N-Boc protected diester is dissolved in methanol.

Sodium borohydride (NaBH₄) is added portion-wise at room temperature to reduce both

ester groups to hydroxyl groups, yielding the corresponding diol.

The product is purified by column chromatography.

Step 4: Ditosylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The purified diol is dissolved in CH₂Cl₂ at 0°C.

Triethylamine, p-toluenesulfonyl chloride (TsCl), and catalytic DMAP are added. The reaction

is warmed to room temperature and stirred for 1-2 hours.

The resulting ditosylate is typically used in the next step without further purification after

aqueous workup.

Step 5: Cyclization

The crude ditosylate is reacted with a primary amine (e.g., benzylamine) in a suitable solvent

to induce cyclization via intramolecular nucleophilic substitution, forming the piperidine ring.

The final product is purified by column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)
(R)-2-(Aminomethyl)-1-N-Boc-piperidine serves as a bifunctional building block to introduce

conformational constraints in peptides. The following protocol outlines its incorporation into a

peptide sequence via Fmoc-based SPPS.

Step 1: Resin Preparation

Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction

vessel.

Remove the Fmoc protecting group from the resin by treating it with a solution of 20%

piperidine in DMF.

Step 2: Coupling of the Building Block

This protocol assumes coupling to a carboxylic acid group on the resin-bound peptide.

Ensure the N-terminal Fmoc group of the preceding amino acid has been removed.

In a separate vial, dissolve (R)-2-(Aminomethyl)-1-N-Boc-piperidine (3 equivalents relative

to resin loading) and a coupling agent like HBTU (3 equivalents) in a minimal amount of

DMF.
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Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

Add the activated solution to the resin and agitate the reaction mixture for 2-4 hours at room

temperature.

Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates

complete coupling.

After complete coupling, drain the solution and wash the resin thoroughly with DMF and

CH₂Cl₂.

Step 3: Final Cleavage and Deprotection

After peptide synthesis is complete, wash the resin with CH₂Cl₂ and dry it under vacuum.

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water,

2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the

Boc and other side-chain protecting groups.

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the

final product.

Analytical Characterization Protocol
Objective: To confirm the identity and purity of the synthesized compound.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a

standard single-pulse sequence with a relaxation delay of 1-2 seconds.

¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence with a

relaxation delay of 2-5 seconds.

Method 2: Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent

like methanol or acetonitrile.

Instrument Parameters (ESI): Use Electrospray Ionization (ESI) in positive ion mode. The

analysis will confirm the molecular weight via the [M+H]⁺ adduct.

Visualized Workflows
The following diagrams illustrate key processes related to the synthesis and analysis of (R)-2-
(Aminomethyl)-1-N-Boc-piperidine.

Representative Synthesis of a Chiral Piperidine

Starting Material

Synthetic Steps

Intermediates Final Product Class

L-Glutamic Acid

Step 1: Esterification
(SOCl₂, MeOH)

Reagents

Dimethyl Ester

Forms

Step 2: N-Boc Protection
((Boc)₂O, TEA, DMAP)

N-Boc Diester

Forms

Step 3: Reduction
(NaBH₄, MeOH)

N-Boc Diol

Forms

Step 4: Ditosylation
(TsCl, TEA, DMAP)

N-Boc Ditosylate

Forms

Step 5: Cyclization
(Primary Amine)

Chiral N-Boc-
Substituted Piperidine

PurifyProtect Reduce Activate Cyclize

Click to download full resolution via product page

Caption: A representative synthetic pathway for chiral piperidine derivatives.
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Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

Preparation

Coupling Cycle

Cleavage

Start: Solid Support
(Rink Amide Resin)

1. Swell Resin
(DMF)

2. Fmoc Deprotection
(20% Piperidine/DMF)

4. Couple to Resin

Ready for coupling

(R)-2-(Aminomethyl)-
1-N-Boc-piperidine

3. Activate Building Block
(HBTU, DIPEA)

Activated
reagent

5. Wash
(DMF, DCM)

6. Cleave from Resin
(TFA Cocktail)

Completed Peptide

7. Precipitate & Lyophilize

Final Peptide Product

Click to download full resolution via product page

Caption: Workflow for incorporating the building block into a peptide via SPPS.
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Analytical Characterization Workflow

Purification

Analysis

Data Interpretation

Synthesized Compound
(Crude Product)

Column Chromatography

Purified Sample

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS) IR Spectroscopy

Confirm Structure
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Final Report

Click to download full resolution via product page

Caption: Workflow for the analytical characterization of the final compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. Enantiomers possess identical physical properties namely, melting point, .. [askfilo.com]

3. rroij.com [rroij.com]

4. scbt.com [scbt.com]

5. (R)-1-BOC-2-(Aminomethyl)Piperidine | CAS 683233-14-9 | Chemical-Suppliers
[chemical-suppliers.eu]

6. pharmaffiliates.com [pharmaffiliates.com]

7. (R)-2-(Aminomethyl)-1-N-Boc-piperidine | 683233-14-9 [sigmaaldrich.com]

To cite this document: BenchChem. [(R)-2-(Aminomethyl)-1-N-Boc-piperidine CAS 683233-
14-9 properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112904#r-2-aminomethyl-1-n-boc-piperidine-cas-
683233-14-9-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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